2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Catalog No.
S723604
CAS No.
331465-71-5
M.F
C18H39N4P
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicycl...

CAS Number

331465-71-5

Product Name

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

IUPAC Name

2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane

Molecular Formula

C18H39N4P

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C18H39N4P/c1-16(2)13-20-10-7-19-8-11-21(14-17(3)4)23(20)22(12-9-19)15-18(5)6/h16-18H,7-15H2,1-6H3

InChI Key

WFHPXSHLCFHEIA-UHFFFAOYSA-N

SMILES

CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C

Canonical SMILES

CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C

Catalyst and Ligand:

,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, also known as triisobutylphosphatrane, finds application in scientific research as a catalyst and ligand in various organic reactions. Its bulky isobutyl groups and central phosphorus atom contribute to its unique properties, making it particularly useful in specific reaction types.

Here are some examples of its use:

  • α-arylation of nitriles: Triisobutylphosphatrane serves as a ligand for transition metal catalysts in the α-arylation of nitriles with aryl bromides and chlorides. This reaction allows for the introduction of an aryl group (aromatic ring) onto the alpha position of a nitrile functional group. Source: European Journal of Inorganic Chemistry<165::AID-EJIC165>3.0.CO;2-P)
  • Stille cross-coupling: Triisobutylphosphatrane can also act as a ligand in Stille cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl chlorides and various coupling partners. This reaction is valuable in organic synthesis for constructing complex molecules. Source: Journal of the American Chemical Society:

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure. This compound contains a phosphorus atom integrated within a bicyclic framework, which is further substituted with multiple isobutyl groups. The molecular formula of this compound is C₁₈H₃₉N₄P, and it has a molecular weight of approximately 342.51 g/mol. Its physical properties include a boiling point ranging from 110 to 118 °C at 0.5 mmHg and a density of 0.964 g/cm³ .

As mentioned earlier, TTBP's significance lies in its potential as a catalyst. Its mechanism of action likely involves a combination of Lewis acid-base interactions. The Lewis acidic phosphorus center can activate carbonyl groups in substrates, making them more susceptible to nucleophilic attack. Conversely, the basic nitrogens can interact with protons, facilitating their removal during the reaction process [].

The chemical reactivity of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane can be attributed to its tetraaza and phosphabicyclo structures. It can undergo various reactions typical of phosphines and amines, including:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in reactions with electrophiles.
  • Coordination Chemistry: The phosphorus atom can coordinate with transition metals, forming complexes that may exhibit unique catalytic properties.
  • Hydrolysis: In the presence of water or moisture, it may hydrolyze to form phosphonic acids or other derivatives.

Synthesis of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane typically involves multi-step synthetic routes:

  • Formation of the Bicyclic Framework: Initial synthesis may involve cyclization reactions of appropriate precursors containing nitrogen and phosphorus.
  • Alkylation: Subsequent alkylation with isobutyl halides introduces the isobutyl groups onto the nitrogen atoms.
  • Purification: The final product is usually purified through techniques such as recrystallization or chromatography to achieve the desired purity.

This compound has potential applications in various fields:

  • Catalysis: Its unique structure allows it to serve as a ligand in coordination chemistry and catalysis.
  • Material Science: It may be utilized in developing advanced materials due to its stability and reactivity.
  • Pharmaceuticals: Given its potential biological activity, it could be explored for drug development.

Several compounds share structural features with 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane:

Compound NameStructure TypeUnique Features
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecaneBicyclicContains isopropyl groups instead of isobutyl
TriethylphosphineLinearSimpler structure with no bicyclic features
Phosphatrane derivativesVariousSimilar nitrogen-phosphorus frameworks but differing substituents

The uniqueness of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane lies in its specific combination of a bicyclic structure with multiple isobutyl groups and its potential applications in catalysis and pharmaceuticals.

Fundamental Chemical Identity

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane represents a sophisticated organophosphorus compound characterized by its distinctive bicyclic cage structure [1] [2]. The compound belongs to the proazaphosphatrane family, which constitutes a specialized class of phosphorus-nitrogen heterocycles known for their unique three-dimensional molecular architecture [3] [4]. This compound is commonly referred to by several systematic names, including triisobutylphosphatrane and triisobutylazaphosphatrane, reflecting its structural composition and chemical classification [2] [5].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, which precisely describes the positioning of substituent groups and heteroatoms within the bicyclic framework [6] [7]. The compound is registered under Chemical Abstracts Service number 331465-71-5, providing a unique identifier for chemical databases and regulatory purposes [1] [8] [9].

Molecular Structure and Composition

The molecular formula C₁₈H₃₉N₄P encompasses a total of 63 atoms arranged in a highly organized three-dimensional structure [1] [8] [2]. The compound exhibits a molecular weight of 342.50 grams per mole, positioning it within the medium molecular weight range for organophosphorus compounds [1] [8] [7]. The structure incorporates a single phosphorus atom occupying the bridgehead position within the bicyclic framework, coordinated by four nitrogen atoms in a tetrahedral arrangement [2] [3].

The bicyclo[3.3.3]undecane core structure forms the fundamental skeleton of the molecule, providing exceptional rigidity and defining the compound's three-dimensional geometry [10]. This cage-like architecture is further substituted with three isobutyl groups, specifically 2-methylpropyl substituents, attached to nitrogen atoms at positions 2, 8, and 9 [1] [5] [11]. The phosphorus atom maintains a trivalent oxidation state, characteristic of tertiary phosphines, while participating in transannular bonding interactions that contribute to the compound's stability [3] [12].

PropertyValue
Molecular FormulaC₁₈H₃₉N₄P [1]
Molecular Weight342.50 g/mol [1]
CAS Registry Number331465-71-5 [1]
MDL NumberMFCD03840347 [8]
InChI KeyWFHPXSHLCFHEIA-UHFFFAOYSA-N [1]
PubChem CID4571243 [2]

Structural Classification and Chemical Family

The compound belongs to the broader classification of azaphosphatranes, which represent a specialized subset of phosphorus-containing cage compounds [3] [4]. These molecules are characterized by their football-shaped three-dimensional structure, where the phosphorus atom occupies a central position within a nitrogen-containing cage framework [12]. The term "proazaphosphatrane" was coined by John Verkade, the inventor of this compound class, to distinguish these neutral molecules from their protonated counterparts [3] [13].

Within the hierarchy of chemical classification, 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane functions as a tertiary phosphine with enhanced basicity properties [3] [12]. The compound exhibits superbase characteristics, defined as having basicity significantly exceeding that of conventional organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene [12] [14]. This exceptional basicity arises from the extraordinary stability of the protonated form, which benefits from transannular phosphorus-nitrogen bonding interactions [3] [12].

The structural framework incorporates elements of both phosphine and amine chemistry, creating a hybrid molecule with unique reactivity patterns [3] [12]. The phosphorus center maintains sp³ hybridization while participating in coordinate covalent bonding with the surrounding nitrogen atoms [3]. The nitrogen atoms adopt varying hybridization states depending on their position within the cage structure and their interaction with the central phosphorus atom [3] [13].

Physical Properties and Molecular Characteristics

The compound manifests as a clear, colorless to yellow liquid under standard conditions, reflecting its organic nature and molecular composition [8] [5]. The density of 0.964 grams per milliliter at 25 degrees Celsius indicates a relatively low-density organic liquid, consistent with its predominantly hydrocarbon composition [1] [8]. The boiling point range of 110-118 degrees Celsius at 0.5 millimeters of mercury pressure demonstrates moderate volatility under reduced pressure conditions [8] [7].

The refractive index of 1.5020 at 20 degrees Celsius provides insight into the compound's optical properties and molecular polarizability [1] [15]. The flash point of 68.3 degrees Celsius classifies the compound as a combustible liquid, requiring appropriate handling precautions during storage and use [1] [8]. These physical properties collectively reflect the compound's organic character and the presence of multiple alkyl substituents that influence its bulk properties [1] [8].

Physical PropertyValue
Physical StateLiquid [8]
AppearanceClear colorless to yellow [8]
Density (25°C)0.964 g/mL [1]
Boiling Point110-118°C (0.5 mmHg) [8]
Flash Point68.3°C [1]
Refractive Index1.5020 (n₂₀/D) [1]

Elemental Composition and Molecular Analysis

The elemental composition of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane reflects its predominantly organic character with strategic heteroatom incorporation [1] [2]. Carbon constitutes the largest elemental component at 63.12 percent by mass, distributed across 18 carbon atoms that form the alkyl substituents and contribute to the cage framework [1]. Hydrogen represents 11.48 percent of the molecular mass through 39 hydrogen atoms, primarily associated with the methyl and methylene groups of the isobutyl substituents [1].

Nitrogen contributes 16.36 percent of the total molecular weight through four nitrogen atoms strategically positioned within the bicyclic framework [1] [2]. These nitrogen atoms serve dual functions as structural components of the cage system and as coordination sites for the central phosphorus atom [3]. Phosphorus, despite being present as a single atom, accounts for 9.04 percent of the molecular mass due to its relatively high atomic weight [1]. This phosphorus atom occupies the critical bridgehead position and defines the compound's unique chemical and physical properties [3] [12].

ElementNumber of AtomsMass Percentage
Carbon1863.12%
Hydrogen3911.48%
Nitrogen416.36%
Phosphorus19.04%

Systematic Classification within Phosphorus Chemistry

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane occupies a distinctive position within the broader field of phosphorus chemistry as a representative of caged phosphine ligands [16] [17]. The compound exemplifies the principle of constraining phosphorus atoms within rigid three-dimensional frameworks to achieve specific electronic and steric properties [16] [18]. This approach contrasts with traditional phosphine ligands that rely on flexible alkyl or aryl substituents to modulate their chemical behavior [16].

The bicyclic cage structure places this compound within the category of bridgehead phosphines, where the phosphorus atom serves as a connecting point between multiple ring systems [16]. This structural arrangement imparts unique geometrical constraints that influence the phosphorus atom's hybridization and bonding characteristics [16] [17]. The presence of four nitrogen atoms within the coordination sphere creates a highly electron-rich environment around the phosphorus center, contributing to the compound's enhanced basicity [3] [14].

The roots of phosphorus-containing superbase chemistry can be traced back to the mid-nineteenth century with Alexander Williamson's synthesis of the first organophosphate compound, tricresyl phosphate, in 1854 [3]. This foundational work established the framework for organophosphorus chemistry that would later evolve into more sophisticated phosphorus-based systems [4].

The early twentieth century witnessed critical developments in nitrogen-centered superbases. Schenck's synthesis of pentamethylguanidine in 1912 marked the beginning of systematic superbase development [5]. Subsequently, Staudinger's presentation of the first iminophosphoranes in 1919 laid the groundwork for phosphazene chemistry [2] [4], while Kirsanov's alternative synthesis method in 1950 provided additional synthetic pathways for iminophosphorane preparation [2].

The Verkade Era (1960-2016)

The modern era of phosphatrane chemistry began with John G. Verkade (1937-2016), who joined the faculty at Iowa State University in 1960 [6] [7]. Verkade's revolutionary contribution to phosphorus chemistry commenced with his landmark 1977 publication describing the first bicyclic and tricyclic phosphatranes [8] [9]. This seminal work, titled "Bicyclic and tricyclic phosphatranes. Conditions for transannular phosphorus → nitrogen bonding in a new class of phosphorus cage compounds," established the foundation for what would become known as Verkade's superbases [8].

Development Timeline of Phosphatrane Variants

The evolution of phosphatrane compounds followed a systematic progression from simple to more complex structural variants:

PeriodCompound DevelopmentKey Features
Early 1990s2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (CAS: 120666-13-9)First broadly useful proazaphosphatrane; established basic structural framework [10] [11]
Mid-1990s2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (CAS: 175845-21-3)Enhanced steric bulk with isopropyl substituents [12]
Late 1990s/Early 2000s2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (CAS: 331465-71-5)Maximum steric protection with isobutyl groups [13]
1990sHaloazaphosphatranesHalogenated variants (iodine, bromine, chlorine) synthesized over 30 years ago [14]
2018-PresentFluoroazaphosphatranesLatest generation with improved stability characteristics [14]

Molecular Design Evolution

The development of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane represents the culmination of systematic molecular design aimed at optimizing superbase properties. The progression from methyl to isopropyl to isobutyl substituents reflects a deliberate strategy to increase steric bulk around the nitrogen centers while maintaining the bicyclic framework essential for transannular phosphorus-nitrogen interaction [18].

The isobutyl variant emerged as a particularly significant advancement due to its enhanced steric properties and improved catalytic performance. The bulky isobutyl groups provide superior steric protection while the central phosphorus atom maintains its unique Lewis acid-base characteristics . This combination results in a molecule with exceptional basicity (comparable to Schwesinger-type phosphazene bases) while offering distinct advantages in terms of nucleophilicity and catalytic selectivity [19] [1].

Legacy and Continuing Impact

John Verkade's contributions to phosphatrane chemistry spanned over five decades until his death in April 2016 [20] [7]. His research legacy includes five books, 428 papers, and 21 patents [7], with the phosphatrane superbases representing perhaps his most enduring scientific contribution. The commercial availability and widespread application of these compounds in organic synthesis continues to validate the foundational work begun in 1977 [16].

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Wikipedia

Triisobutylazaphosphatrane

Dates

Last modified: 08-15-2023

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